Insulin glargine - 160337-95-1

Insulin glargine

Catalog Number: EVT-1477621
CAS Number: 160337-95-1
Molecular Formula: C267H404N72O78S6
Molecular Weight: 6063
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Insulin glargine is a long-acting, recombinant human insulin analog used as a basal source of insulin in diabetes research. [] It is classified as a long-acting insulin analog due to its extended duration of action. [, ] Insulin glargine plays a crucial role in diabetes research by providing a stable and predictable basal insulin level, allowing researchers to study the impact of insulin on various metabolic processes. []

Future Directions
  • Developing new formulations: Exploration of novel formulations with enhanced pharmacokinetic profiles or improved patient convenience, such as ultra-concentrated insulin glargine. []

Insulin

Relevance: Insulin is the parent compound of insulin glargine. Insulin glargine is a long-acting insulin analog designed to mimic the basal insulin secretion profile. It differs from human insulin by replacing asparagine at position A21 with glycine and adding two arginine residues to the C-terminus of the B-chain. These structural modifications result in altered pharmacokinetic properties, such as slower absorption and longer duration of action, making insulin glargine suitable for once-daily basal insulin therapy. [, , ]

Neutral Protamine Hagedorn (NPH) Insulin

Relevance: NPH insulin is a commonly used basal insulin that serves as a comparator to insulin glargine in many clinical studies. Insulin glargine demonstrates a more consistent and peakless activity profile compared to NPH insulin, resulting in a lower risk of nocturnal hypoglycemia. [, , , , , ]

Insulin Aspart

Relevance: Insulin aspart is often used in combination with basal insulins like insulin glargine in a basal-bolus regimen to achieve optimal glycemic control in patients with diabetes. [, , ]

Insulin Detemir

Relevance: Insulin detemir is a comparable long-acting insulin analog to insulin glargine, often included in comparative studies. Both are effective in lowering HbA1c levels, but they may differ slightly in their pharmacokinetic and pharmacodynamic profiles. [, , , , ]

Insulin Lispro

Relevance: Similar to insulin aspart, insulin lispro can be used in conjunction with basal insulin therapy, including insulin glargine, as part of a basal-bolus regimen. [, ]

Insulin Degludec

Relevance: Insulin degludec represents a newer generation of long-acting insulin analogs. Clinical trials have compared its efficacy and safety profile to insulin glargine, demonstrating comparable glycemic control. []

Exenatide

Relevance: Exenatide offers an alternative treatment approach to insulin glargine for managing type 2 diabetes. Studies have compared their efficacy and safety profiles, highlighting different mechanisms of action and potential benefits of each therapy. [, ]

Polyethylene Glycol Loxenatide (PEG-Loxe)

Relevance: Similar to exenatide, PEG-Loxe offers a non-insulin treatment option for type 2 diabetes. A study directly compared the efficacy of PEG-Loxe and insulin glargine in improving glycemic control, suggesting potential advantages of PEG-Loxe in achieving time-in-range glucose levels. []

Biphasic Insulin Aspart 70/30 (BIAsp 30)

Relevance: BIAsp 30, as a premixed insulin option, is compared to insulin glargine in a study evaluating its efficacy and safety. While both treatments achieved significant HbA1c reductions, there were differences in postprandial glucose control and the risk of nocturnal hypoglycemia. []

Modified Insulin Glargine

Relevance: This modified form of insulin glargine was used in a research setting to investigate its controlled release properties from biodegradable injectable gels. This approach aims to further extend the duration of action of insulin glargine beyond its typical 24-hour profile. []

Source and Classification

Insulin glargine is classified as a long-acting insulin. It is synthesized through recombinant DNA technology, typically using Escherichia coli or yeast as expression systems. The compound is marketed under various brand names, with Lantus being one of the most recognized. Its pharmacological classification falls under antidiabetic agents, specifically insulin analogs.

Synthesis Analysis

Methods and Technical Details

The synthesis of insulin glargine involves several critical steps:

  1. Gene Cloning: The gene encoding the insulin glargine precursor is cloned into an expression vector.
  2. Expression: The recombinant vector is introduced into Escherichia coli, where it is expressed as inclusion bodies.
  3. Refolding: The inclusion bodies are solubilized and refolded to recover biological activity.
  4. Proteolytic Cleavage: The prepeptide undergoes enzymatic cleavage, often involving citraconylation to enhance yield.
  5. Purification: The final product is purified using techniques such as ion-exchange chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity levels (up to 98.11%) .

This multi-step process ensures that the insulin glargine produced meets stringent quality standards for pharmaceutical use.

Molecular Structure Analysis

Structure and Data

Insulin glargine consists of 21 amino acids in the A chain and 30 amino acids in the B chain, with specific modifications at positions A21 (asparagine) and B31/B32 (arginine). These modifications contribute to its prolonged action by altering its solubility and absorption characteristics.

  • Molecular Formula: C_267H_404N_72O_80S_6
  • Molecular Weight: Approximately 6063 Da

The structural modifications allow for a gradual release into the bloodstream, distinguishing it from other forms of insulin .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the synthesis of insulin glargine is the enzymatic conversion of the prepeptide form into active insulin through proteolytic cleavage. This reaction can be optimized using citraconylation, which enhances the yield significantly compared to traditional methods .

Additionally, during its metabolism in the body, insulin glargine is converted into two active metabolites, M1 and M2, through hydrolysis. Metabolite M1 is particularly important as it mediates most of the pharmacological effects of insulin glargine .

Mechanism of Action

Process and Data

Insulin glargine functions by binding to insulin receptors on target cells, facilitating glucose uptake from the bloodstream into tissues such as muscle and adipose tissue. This action lowers blood glucose levels effectively. The prolonged action of insulin glargine results from its slow absorption rate due to its solubility characteristics at physiological pH .

  • Pharmacodynamics: Insulin glargine provides a steady release of insulin over 24 hours with no pronounced peak, reducing the risk of hypoglycemia compared to shorter-acting insulins .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Clear, colorless solution
  • pH: Typically between 4 and 4.5
  • Solubility: Soluble in water; insoluble in organic solvents
  • Stability: Stable under recommended storage conditions (refrigerated) but should not be frozen.

Insulin glargine's stability is crucial for maintaining its efficacy over time when stored appropriately .

Applications

Scientific Uses

Insulin glargine plays a vital role in diabetes management, particularly for individuals requiring basal insulin therapy. Its long duration of action makes it suitable for once-daily administration, providing flexibility in treatment regimens. Additionally, ongoing research explores its potential applications in various metabolic disorders beyond diabetes.

Introduction to Insulin Glargine

Historical Development of Long-Acting Insulin Analogues

The quest for physiological insulin replacement began immediately after the landmark 1921-22 discovery of insulin by Banting, Best, and Collip. Early unmodified insulin extracts required multiple daily injections due to their short duration of action (4-6 hours), creating substantial patient burden and inconsistent metabolic control. Initial prolongation strategies in the 1930s-1940s focused on additive-mediated crystallization:

  • Protamine zinc insulin (PZI): Developed by Hagedorn in 1936, combined insulin with the basic protein protamine and zinc to form crystals with extended absorption [8].
  • NPH insulin: Introduced in 1946, utilized smaller crystals ("isophane" suspension) to achieve intermediate duration (10-16 hours) but retained significant pharmacokinetic variability and a pronounced peak effect at 4-8 hours, contributing to nocturnal hypoglycemia [3] [9].
  • Lente series: Ultralente insulin (1950s) used high zinc concentrations to create microcrystalline suspensions with prolonged action but unpredictable absorption and stability issues [5] [8].

These formulations were limited by their reliance on dissolution kinetics rather than molecular modification. The elucidation of insulin's structure—including Dorothy Hodgkin's 1969 X-ray crystallography of the 2-zinc insulin hexamer—revealed self-assembly mechanisms that informed rational analog design [5]. The advent of recombinant DNA technology in the 1980s enabled precise amino acid substitutions, culminating in the development of insulin glargine (HOE 901) by Sanofi scientists. Approved in 2000 as Lantus, it was the first truly peakless, 24-hour basal insulin analog [1] [10].

Table 1: Key Milestones in Long-Acting Insulin Development

YearDevelopmentSignificance
1923Commercial animal insulinShort-acting (4-6h); required 3-5 daily injections [1]
1936Protamine Zinc Insulin (PZI)First prolonged insulin (24-36h); unstable peaks and local reactions [8]
1946NPH insulinIntermediate action (12-18h); pronounced peak increased hypoglycemia risk [3]
1952Ultralente insulinMicrocrystalline zinc suspension; high inter-patient variability [5]
2000Insulin glargine (Lantus®)First recombinant peakless basal analog; 24-hour coverage [10]
2015Ultra-concentrated glargine (Toujeo®)300 U/mL formulation for flatter pharmacokinetic profile [7]
2021Interchangeable biosimilars (Semglee®)FDA-approved; expanded access via cost reduction [4] [10]

Structural and Molecular Modifications in Insulin Glargine

Insulin glargine is engineered through two strategic modifications to human insulin's primary structure:

  • Glycine substitution at A21: Replacement of asparagine (AsnA21) with glycine prevents acid-catalyzed deamidation and hexamer destabilization, enhancing stability in the acidic injection vehicle (pH ~4.0) [5] [9].
  • C-terminal B-chain extension: Addition of two arginine residues (ArgB31-ArgB32) shifts the isoelectric point from pH 5.4 to 6.7, rendering the molecule less soluble at physiological pH [5] [7].

These alterations exploit insulin's self-assembly principles:

  • Injection solution stability: At acidic pH, glargine remains fully soluble as a hexameric complex stabilized by zinc ions and phenolic excipients (e.g., m-cresol) [5] [8].
  • Subcutaneous precipitation: Upon injection into neutral pH tissue, micro-precipitates form due to reduced solubility. These serve as a depot that gradually dissolves, releasing monomers and dimers into circulation at a constant rate [7] [9].
  • Pharmacokinetic profile: This dissolution mechanism results in:
  • Onset: 1–1.5 hours
  • Peak: No pronounced peak
  • Duration: 24+ hours (up to 30 hours for 300 U/mL formulations) [4] [7]

Table 2: Structural Features and Functional Consequences of Insulin Glargine Modifications

Modification SiteAmino Acid ChangeBiochemical ConsequencePharmacological Impact
A-chain position 21Asparagine → GlycinePrevents deamidation; stabilizes hexamer in acidic pH [5]Chemical stability during storage and injection
B-chain C-terminusAddition of ArgB31 and ArgB32Shifts isoelectric point from pH 5.4 → 6.7 [9]Reduced solubility at physiological pH → microprecipitate formation
Hexamer stabilizationZinc ions + phenolic ligandsMaintains association state in solution [8]Delays dissociation post-injection
Microprecipitate formationN/ASlow monomer release from depot [7]Flat, peakless pharmacokinetic profile over 24+ hours

Role in Diabetes Management Paradigms

Insulin glargine transformed diabetes treatment by enabling near-physiological basal insulin replacement, addressing critical limitations of earlier therapies:

Clinical Advantages Over NPH Insulin

  • Glycemic control: Meta-analyses of randomized trials demonstrate equivalent HbA1c reductions vs. NPH (mean Δ -0.1% to -0.4%) but with superior stability of fasting glucose levels [3] [9].
  • Hypoglycemia reduction: Nocturnal hypoglycemia risk is 25–30% lower versus NPH due to absence of peak action (RR 0.70–0.75; p<0.01) [3] [4].
  • Dosing flexibility: Once-daily administration (any time of day) improves adherence versus multi-dose NPH regimens [3].

Integration into Treatment Guidelines

  • Type 1 diabetes: Recommended as first-line basal insulin combined with prandial analogs to mimic physiological insulin secretion (ADA/EASD consensus) [3].
  • Type 2 diabetes:
  • Initiated when oral agents fail (HbA1c >9% or symptomatic hyperglycemia) [2] [3]
  • Basal-supported oral therapy (BOT): Glargine + metformin/SGLT2 inhibitors reduces HbA1c by 1.5–2.5% without weight gain associated with premixed insulins [3] [8]
  • Gestational diabetes: Considered when lifestyle modifications fail, though not FDA-approved for pregnancy [2].

Table 3: Outcomes from Key Insulin Glargine Clinical Trials

Trial (Year)PopulationComparatorHbA1c ReductionHypoglycemia Risk vs. ComparatorClinical Significance
DCCT (1993) [3]T1DNPHEquivalent↓ 25% overall; ↓ 30% nocturnal*Established reduction in complications risk
INSIGHT (2005) [3]T2D oral-agent failuresNPH-1.64% vs. -1.31%*↓ 48% nocturnal* (p<0.001)First large T2D study showing superiority
ORIGIN (2012) [8]Pre-diabetes/T2DStandard care-1.1% vs. +0.2%*No CV risk increase; ↓ new-onset diabetesConfirmed long-term cardiovascular safety

*Statistically significant (p<0.05)

Economic and Access Impact

  • Cost-effectiveness analyses: Higher acquisition cost vs. NPH is offset by reduced hypoglycemia-related hospitalizations (ICER: $8,000–$12,000/QALY) [3].
  • Biosimilar expansion: Post-2014 patent expiry enabled biosimilars (e.g., Abasaglar, Semglee), reducing costs by 15–30% and increasing access in low/middle-income countries [4] [10].
  • Global access initiatives: Programs like Biocon's "Mission 10 Cents" provide recombinant human insulin at <$0.10/day, though glargine biosimilars remain critical for advancing equity in basal insulin access [10].

Properties

CAS Number

160337-95-1

Product Name

Insulin glargine

IUPAC Name

(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-47-(carboxymethylcarbamoyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C267H404N72O78S6

Molecular Weight

6063

InChI

InChI=1S/C267H404N72O78S6/c1-29-137(23)212(330-199(355)109-269)260(412)334-211(136(21)22)256(408)305-166(79-86-206(365)366)226(378)298-163(75-82-196(273)352)230(382)326-190-122-421-422-123-191-251(403)322-185(117-341)249(401)312-170(94-129(7)8)234(386)313-176(101-146-57-65-152(346)66-58-146)237(389)299-161(73-80-194(271)350)227(379)308-169(93-128(5)6)232(384)301-165(78-85-205(363)364)229(381)320-182(107-197(274)353)244(396)316-178(103-148-61-69-154(348)70-62-148)240(392)325-188(222(374)290-115-207(367)368)120-418-420-121-189(221(373)288-112-200(356)294-160(76-83-203(359)360)225(377)297-157(53-42-88-284-265(276)277)219(371)287-113-201(357)295-174(99-144-48-36-32-37-49-144)236(388)315-175(100-145-50-38-33-39-51-145)239(391)317-179(104-149-63-71-155(349)72-64-149)247(399)338-216(142(28)345)263(415)339-91-45-56-193(339)254(406)302-158(52-40-41-87-268)231(383)336-214(140(26)343)261(413)303-159(54-43-89-285-266(278)279)224(376)306-167(264(416)417)55-44-90-286-267(280)281)328-258(410)210(135(19)20)333-245(397)172(96-131(11)12)310-238(390)177(102-147-59-67-153(347)68-60-147)314-233(385)168(92-127(3)4)307-217(369)139(25)293-223(375)164(77-84-204(361)362)304-255(407)209(134(17)18)332-246(398)173(97-132(13)14)311-242(394)181(106-151-111-283-126-292-151)319-248(400)184(116-340)296-202(358)114-289-220(372)187(119-419-423-124-192(327-252(190)404)253(405)337-215(141(27)344)262(414)323-186(118-342)250(402)335-213(138(24)30-2)259(411)329-191)324-235(387)171(95-130(9)10)309-241(393)180(105-150-110-282-125-291-150)318-228(380)162(74-81-195(272)351)300-243(395)183(108-198(275)354)321-257(409)208(133(15)16)331-218(370)156(270)98-143-46-34-31-35-47-143/h31-39,46-51,57-72,110-111,125-142,156-193,208-216,340-349H,29-30,40-45,52-56,73-109,112-124,268-270H2,1-28H3,(H2,271,350)(H2,272,351)(H2,273,352)(H2,274,353)(H2,275,354)(H,282,291)(H,283,292)(H,287,371)(H,288,373)(H,289,372)(H,290,374)(H,293,375)(H,294,356)(H,295,357)(H,296,358)(H,297,377)(H,298,378)(H,299,389)(H,300,395)(H,301,384)(H,302,406)(H,303,413)(H,304,407)(H,305,408)(H,306,376)(H,307,369)(H,308,379)(H,309,393)(H,310,390)(H,311,394)(H,312,401)(H,313,386)(H,314,385)(H,315,388)(H,316,396)(H,317,391)(H,318,380)(H,319,400)(H,320,381)(H,321,409)(H,322,403)(H,323,414)(H,324,387)(H,325,392)(H,326,382)(H,327,404)(H,328,410)(H,329,411)(H,330,355)(H,331,370)(H,332,398)(H,333,397)(H,334,412)(H,335,402)(H,336,383)(H,337,405)(H,338,399)(H,359,360)(H,361,362)(H,363,364)(H,365,366)(H,367,368)(H,416,417)(H4,276,277,284)(H4,278,279,285)(H4,280,281,286)/t137-,138-,139-,140+,141+,142+,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,208-,209-,210-,211-,212-,213-,214-,215-,216-/m0/s1

SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN

Synonyms

A21-Gly-B31-Arg-B32-Arg-insulin; Insulin, glycyl(A21)-arginyl(B31,B32)-;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.